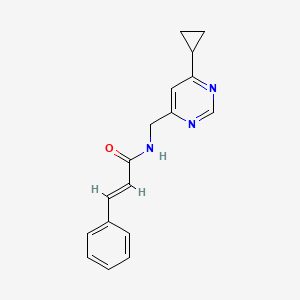

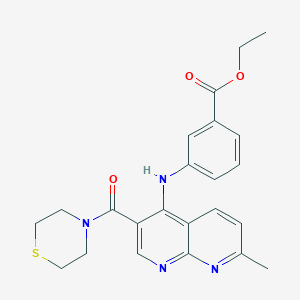

![molecular formula C19H17NO2S2 B2859923 (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide CAS No. 2097939-92-7](/img/structure/B2859923.png)

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide, also known as BTP-2, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit store-operated calcium entry (SOCE) channels. SOCE channels play a crucial role in regulating intracellular calcium levels, which are essential for various physiological processes such as muscle contraction, neurotransmitter release, and gene expression.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

The compound's structure is related to tertiary enamides, which have been utilized in catalytic processes. For instance, a Cr(III)(salen)Cl complex catalyzed the enantioselective intramolecular addition of tertiary enamides to ketones, producing highly enantioenriched derivatives. These derivatives exhibit a hydroxylated quaternary carbon atom, highlighting their potential in synthetic organic chemistry for constructing complex, chiral molecules (Luo Yang et al., 2009).

Synthesis of Heterocycles

Another application involves the use of enamides in the synthesis of heterocyclic compounds. For example, directing group-assisted nucleophilic substitution of propargylic alcohols via o-quinone methide intermediates has been catalyzed by BINOL-based chiral phosphoric acids. This process leads to the synthesis of 7-alkynyl-12a-acetamido-substituted benzoxanthenes and related heterocycles, showcasing the utility of enamides in creating complex organic frameworks with high stereocontrol (S. Saha & C. Schneider, 2015).

Crystallographic Studies for Anticonvulsant Activity

Crystallographic studies of N-substituted cinnamamide derivatives, which share a core structure with the compound , have been conducted to search for anticonvulsant activity. These studies provide insight into the molecular conformations and intermolecular interactions that may contribute to biological activity, suggesting the relevance of such compounds in pharmacological research (E. Żesławska et al., 2017).

Material Science Applications

In the realm of materials science, amino-functionalized chiral poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives have been synthesized for applications such as electrochemical chiral sensors. These developments underscore the compound's relevance in creating advanced materials with specific optical and electronic properties (D. Hu et al., 2015).

Biological Activities

Moreover, the synthesis and biological activity assessment of compounds containing the cinnamamide core structure have been explored. These studies reveal the potential antifungal activities of such compounds, further indicating the broad spectrum of research applications ranging from synthetic chemistry to bioactive molecule development (Liang-zhong Xu et al., 2006).

Eigenschaften

IUPAC Name |

(E)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S2/c21-15(16-9-10-18(24-16)17-7-4-12-23-17)13-20-19(22)11-8-14-5-2-1-3-6-14/h1-12,15,21H,13H2,(H,20,22)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWALLOHFMARBJ-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)

![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2859843.png)

![3-benzyl-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2859848.png)

![3-Nitrodibenzo[b,f]oxepin-1-amine](/img/structure/B2859853.png)

![N-cyclopentyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2859856.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2859857.png)

![ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2859860.png)

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2859861.png)